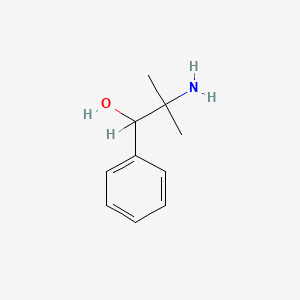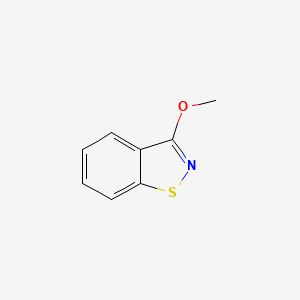
Dibenzoselenophene
Descripción general
Descripción
Dibenzoselenophene is an organoselenium compound with the molecular formula C₁₂H₈Se. It consists of a selenophene ring fused with two benzene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzoselenophene can be synthesized through several methods. One common approach involves the reaction of tetraynes with triphenylphosphine selenide in a domino hexadehydro-Diels–Alder reaction. This method forms three new carbon-carbon bonds, one new carbon-selenium bond, and involves C-H σ-bond migration . Another method involves the use of selenonium ylides, where this compound reacts with diazomalonate in the presence of a rhodium acetate dimer catalyst to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The domino hexadehydro-Diels–Alder reaction, in particular, offers a robust and efficient method for producing this compound derivatives without the need for catalysts, oxidants, bases, or metals .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzoselenophene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert this compound to its corresponding selenide.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted dibenzoselenophenes .
Aplicaciones Científicas De Investigación
Dibenzoselenophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dibenzoselenophene exerts its effects varies depending on the specific application. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: Similar in structure but contains sulfur instead of selenium.
Dibenzofuran: Contains oxygen instead of selenium.
Benzoselenophene: Contains a single benzene ring fused with a selenophene ring.
Uniqueness
Dibenzoselenophene is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur and oxygen analogs.
Propiedades
IUPAC Name |
dibenzoselenophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Se/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFABSXGNHDNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Se]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179149 | |
| Record name | Dibenzoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244-95-1 | |
| Record name | Dibenzoselenophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000244951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzoselenophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00179149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















